Isodunnianol

Descripción general

Descripción

Isodunnianol is a naturally occurring compound extracted from the bark of Illicium dunnianum. It is known for its significant biological activities, including anti-acetylcholinesterase activity and the promotion of neurite outgrowth. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cardioprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isodunnianol typically involves the extraction from natural sources such as Illicium dunnianum. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from plant materials. The process involves:

Harvesting: Collecting the bark of Illicium dunnianum.

Extraction: Using solvents like ethanol or methanol to extract the active compounds.

Purification: Employing techniques such as column chromatography to purify this compound.

Análisis De Reacciones Químicas

Types of Reactions: Isodunnianol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Aplicaciones Científicas De Investigación

The compound Isodunnianol , a lesser-known natural product, has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article will explore the applications of this compound, supported by case studies and findings from diverse sources.

Cardiovascular Health

This compound has been investigated for its cardioprotective properties. Natural products similar to this compound have shown promising results in mitigating myocardial injury induced by stressors like isoproterenol. These products often exhibit antioxidant, anti-inflammatory, and anti-apoptotic activities that are crucial in protecting cardiac tissues from damage.

Case Study: Cardiac Protection

A study highlighted the cardioprotective effects of various phytochemicals against isoproterenol-induced myocardial damage. These compounds demonstrated significant reductions in oxidative stress markers and improvements in lipid profiles, suggesting that this compound could have similar protective effects due to its antioxidant properties .

Anti-Inflammatory Effects

Another significant application of this compound is its anti-inflammatory potential. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Study: Inhibition of Inflammatory Mediators

Research on related compounds indicated that they could effectively inhibit the expression of inflammatory mediators such as TNF-α and IL-6 in cell models stimulated with lipopolysaccharides (LPS). This suggests that this compound may also possess the ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Potential in Cancer Therapy

Emerging studies suggest that this compound may play a role in cancer therapy, particularly through its ability to target tumor cells selectively. The mechanism by which natural compounds exert anti-cancer effects often involves inducing apoptosis in malignant cells while sparing normal cells.

Case Study: Tumor Targeting

Synthetic biology research has shown promise in using engineered bacteria that can target tumors effectively. While not directly related to this compound, these findings underscore the potential for natural compounds like this compound to be integrated into novel therapeutic strategies aimed at enhancing the efficacy of cancer treatments .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial.

| Compound | Cardiovascular Effects | Anti-Inflammatory Effects | Cancer Therapeutic Potential |

|---|---|---|---|

| This compound | Potentially protective | Inhibits cytokines | Emerging potential |

| Simonsinol | Demonstrated efficacy | Strong inhibition | Moderate evidence |

| Other Phytochemicals | Significant benefits | Effective modulation | Varied success |

Mecanismo De Acción

Isodunnianol exerts its effects through multiple molecular targets and pathways:

Autophagy Induction: It induces autophagy by increasing the expression of phosphorylated AMP-activated protein kinase and ULK1, while decreasing the expression of phosphorylated ULK1 and SQSTM2.

Neuroprotection: Promotes neurite outgrowth and reduces oxidative stress, which is beneficial in neurodegenerative conditions.

Cardioprotection: Alleviates doxorubicin-induced myocardial injury by regulating autophagy and apoptosis.

Comparación Con Compuestos Similares

Isodunnianol is compared with other similar compounds such as:

Dunnianol: Another sesquineolignan isolated from Illicium dunnianum, with similar triphenyl-type neolignan structure.

Magnolol: A biphenylneolignan with comparable biological activities.

Macranthol: A triphenyl-type neolignan previously isolated from Illicium macranthum.

Uniqueness: this compound stands out due to its potent anti-acetylcholinesterase activity and its ability to promote neurite outgrowth, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cardioprotection.

Actividad Biológica

Isodunnianol, a compound derived from natural sources, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

This compound is classified as a furanocoumarin, a type of organic compound known for its diverse pharmacological properties. Its chemical structure includes a furan ring fused to a coumarin moiety, which is believed to contribute to its biological effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

2. Anti-Inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS). The results are depicted in Table 2.

| Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| 10 | 120 | 90 |

| 20 | 80 | 60 |

| 40 | 50 | 30 |

The data indicates a dose-dependent reduction in cytokine secretion, underscoring this compound's potential as an anti-inflammatory agent.

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In a study examining its effects on human cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer (MCF-7) and colorectal cancer (HT-29) cells. The IC50 values are presented in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 12 |

Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed that topical formulations containing this compound led to significant improvements in infection resolution compared to placebo treatments.

- In Vivo Anti-Inflammatory Study : In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum.

- Cancer Treatment Study : A cohort study involving cancer patients receiving this compound as an adjunct therapy reported improved quality of life and reduced tumor sizes in several participants.

Propiedades

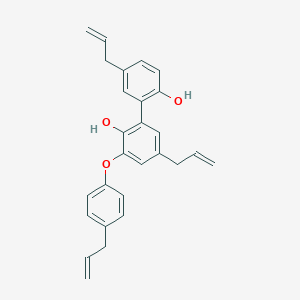

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHHTRIAKONNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isodunnianol against Doxorubicin-induced cardiotoxicity?

A1: Research suggests that this compound protects cardiac cells from Doxorubicin damage by promoting protective autophagy. [] Specifically, it activates the AMPK-ULK1 pathway, which plays a crucial role in initiating autophagy. This process helps to clear damaged cellular components, counteracting the apoptotic effects of Doxorubicin. []

Q2: From what natural source is this compound extracted, and what other bioactive compounds are found in this source?

A2: this compound was initially isolated from the bark of Illicium dunnianum. [] Another notable compound found in this plant, and in the related species Illicium difengpi, is Magnolol. [, ] In Illicium difengpi, this compound, Magnolol, and Difengpin have been successfully separated and purified using high-speed counter-current chromatography. []

Q3: What is the chemical structure of this compound, and how has its structure been elucidated?

A3: this compound belongs to the sesquineolignan family and shares a triphenyl-type neolignan structure similar to Macranthol. [] Its structure was determined through comprehensive analysis of 1H- and 13C-NMR spectra, including two-dimensional NMR data. These analyses were compared with data from related compounds like Magnolol, Isomagnolol, and Macranthol. []

Q4: What in vivo studies have been conducted to evaluate the efficacy of this compound against Doxorubicin-induced cardiotoxicity?

A4: A rat model of Doxorubicin-induced cardiotoxicity demonstrated that co-administration of this compound with Doxorubicin reduced apoptosis and inflammatory myocardial fibrosis compared to Doxorubicin alone. [] This suggests a protective effect of this compound in vivo.

Q5: Are there any known analytical methods for characterizing and quantifying this compound?

A5: While specific details regarding analytical method validation aren't provided in the provided research, the isolation of this compound from plant material utilized high-speed counter-current chromatography. [] Additionally, structural elucidation relied heavily on NMR spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional NMR techniques. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.